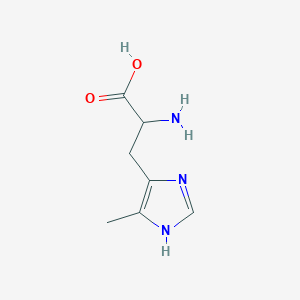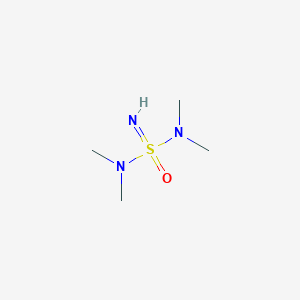
4-Azido-2-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azido-2-methylbenzonitrile is a chemical compound composed of nitrogen, carbon, and hydrogen with the chemical formula C8H6N4. This compound contains an azide group, making it highly reactive and useful in various scientific experiments. The presence of the azide group imparts unique properties to the compound, making it a valuable reagent in organic synthesis and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the azidonation of 2-methylbenzonitrile using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2) . The reaction is carried out under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of 4-Azido-2-methylbenzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and recyclable catalysts can enhance the efficiency and scalability of the process . Safety measures are crucial due to the highly reactive nature of azides.
Analyse Des Réactions Chimiques
Types of Reactions
4-Azido-2-methylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as triphenylphosphine (PPh3).
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or tosylates in the presence of a base.
Cycloaddition Reactions: Catalysts such as copper(I) iodide (CuI) and solvents like dimethyl sulfoxide (DMSO).
Reduction Reactions: Reducing agents like triphenylphosphine (PPh3) and solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Various substituted benzonitriles.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: 2-methylbenzonitrile amine derivatives.
Applications De Recherche Scientifique
4-Azido-2-methylbenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of triazoles through cycloaddition reactions.
Biology: Employed in bioconjugation techniques to label biomolecules with azide groups for imaging and tracking.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Azido-2-methylbenzonitrile primarily involves the reactivity of the azide group. . This reaction is highly efficient and selective, making it a valuable tool in various applications. The molecular targets and pathways involved depend on the specific context in which the compound is used, such as bioconjugation or drug synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Azidobenzonitrile: Similar structure but lacks the methyl group.
2-Azido-4-methylbenzonitrile: Similar structure with different positioning of the azide group.
4-Azido-2-fluorobenzonitrile: Contains a fluorine atom instead of a methyl group.
Uniqueness
4-Azido-2-methylbenzonitrile is unique due to the presence of both the azide and methyl groups, which can influence its reactivity and properties. The methyl group can provide steric hindrance and electronic effects that differentiate it from other azido compounds .
Propriétés
Formule moléculaire |
C8H6N4 |
|---|---|
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
4-azido-2-methylbenzonitrile |
InChI |
InChI=1S/C8H6N4/c1-6-4-8(11-12-10)3-2-7(6)5-9/h2-4H,1H3 |
Clé InChI |
GFVIHTZCBOVQRF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N=[N+]=[N-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![rac-(1R,2R,5S)-9-oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B13610829.png)


